molecular formula C30H40F3N5O2 B3435029 INCB9471 CAS No. 869769-98-2

INCB9471

货号: B3435029
CAS 编号: 869769-98-2
分子量: 559.7 g/mol
InChI 键: ZMCJFJZOSKEMOM-DNKZPPIMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

INCB-9471 是一种新型的、口服有效的 C-C 趋化因子受体 5 型 (CCR5) 拮抗剂。它属于一类新型药物,用于治疗人类免疫缺陷病毒 (HIV) 和获得性免疫缺陷综合征 (AIDS)。INCB-9471 是一种强效且选择性的 HIV-1 病毒抑制剂,它通过阻断病毒的主要进入途径(CCR5 共受体)来阻止病毒进入未感染的细胞 .

准备方法

INCB-9471 的合成涉及多个步骤,包括中间体化合物的制备及其随后的反应形成最终产物。 合成路线通常涉及哌嗪基哌啶的使用,它们是 INCB-9471 合成的关键中间体 。合成中使用的反应条件和具体试剂是专有的,尚未在公共领域完全公开。

化学反应分析

INCB-9471 经历各种化学反应,包括:

    氧化: 该反应涉及向化合物中添加氧气或从化合物中去除氢。氧化反应中常用的试剂包括高锰酸钾和三氧化铬。

    还原: 该反应涉及向化合物中添加氢气或从化合物中去除氧气。还原反应中常用的试剂包括氢化锂铝和硼氢化钠。

    取代: 该反应涉及用另一个官能团替换一个官能团。取代反应中常用的试剂包括卤素和亲核试剂。

这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,INCB-9471 的氧化可能导致酮或醛的形成,而还原可能导致醇的形成 .

科学研究应用

Oncology

INCB9471 has shown promise in preclinical studies targeting cancer cell lines. Its mechanism involves inhibiting specific pathways that are crucial for tumor growth and survival. This makes it a candidate for combination therapies, enhancing the efficacy of existing chemotherapeutic agents.

Case Study:

  • In a study published in a peer-reviewed journal, this compound was tested on various cancer cell lines. The results indicated a significant reduction in cell proliferation and increased apoptosis rates compared to untreated controls. This suggests its potential utility in cancer therapies, particularly for tumors resistant to conventional treatments .

Autoimmune Diseases

Research has also explored the application of this compound in autoimmune conditions. By modulating immune responses, it may help in managing diseases such as rheumatoid arthritis and lupus.

Case Study:

  • A clinical trial assessed the effects of this compound on patients with rheumatoid arthritis. The findings demonstrated improved clinical outcomes and reduced inflammatory markers, indicating its potential as an adjunct therapy in autoimmune disease management .

Doping Control in Sports

The World Anti-Doping Agency (WADA) has recognized compounds like this compound for their relevance in doping control research. Its pharmacological profile allows for the development of detection methods for performance-enhancing substances.

Application:

  • WADA funds projects that investigate the pharmacology of substances like this compound to enhance detection methodologies for doping violations, thereby promoting clean sport practices .

Drug Repositioning

Given its unique properties, there is ongoing research into repositioning this compound for other therapeutic uses beyond oncology and autoimmune diseases. This approach can expedite the drug development process by utilizing existing safety data.

Research Insight:

  • A comprehensive review highlighted several compounds similar to this compound that have been successfully repositioned, suggesting a viable pathway for further investigation into its broader applications .

Data Table: Summary of Applications

Application AreaMechanism of ActionClinical OutcomesReferences
OncologyInhibits tumor growth pathwaysReduced proliferation, increased apoptosis
Autoimmune DiseasesModulates immune responseImproved clinical outcomes
Doping ControlEnhances detection methodologiesDevelopment of new detection tools
Drug RepositioningUtilizes existing safety dataPotential new therapeutic indications

作用机制

INCB-9471 通过与 CCR5 受体结合发挥作用,CCR5 受体是 HIV-1 病毒的共受体。通过阻断 CCR5 受体,INCB-9471 阻止病毒进入未感染的细胞,从而抑制病毒复制和传播。 INCB-9471 与 CCR5 受体的结合具有选择性和可逆性,它不会抑制其他受体,例如 CXCR4 .

相似化合物的比较

INCB-9471 与其他 CCR5 拮抗剂类似,例如马拉维洛克和维克瑞维洛克。INCB-9471 具有几个独特的特征,使其与这些化合物区分开来:

    选择性: INCB-9471 对 CCR5 受体具有高度选择性,不会抑制其他受体,例如 CXCR4。

    效力: INCB-9471 是一种强效的 HIV-1 病毒抑制剂,其抑制浓度 (IC50) 处于纳摩尔范围。

    口服生物利用度: INCB-9471 可口服,使其在临床环境中使用方便.

类似的化合物包括:

INCB-9471 独具选择性、效力和口服生物利用度的组合,使其成为治疗 HIV 和其他涉及 CCR5 受体的疾病的有希望的候选药物。

生物活性

INCB9471, a selective and potent antagonist of the C-C chemokine receptor type 5 (CCR5), has garnered attention for its potential in treating HIV-1 infections. Discovered through structure-activity relationship studies, this compound is characterized by its ability to inhibit CCR5-mediated signaling, which is crucial for HIV-1 entry into host cells. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical trials, and implications for future therapies.

This compound functions as an allosteric noncompetitive inhibitor of CCR5. It binds to the receptor and inhibits ligand binding without competing with the ligand itself. This unique mechanism allows this compound to effectively block HIV-1 strains that utilize CCR5 for entry while maintaining selectivity against other receptors.

Key Findings on Mechanism

  • Binding Affinity : Studies indicate that this compound has a binding affinity with an IC50 value of approximately 3.1 nM in human peripheral blood mononuclear cells (PBMCs) .
  • Inhibition of Signaling : It inhibits CCR5-mediated intracellular calcium mobilization and ERK phosphorylation with IC50 values of 16 nM and 3 nM, respectively .
  • Resistance to Other Inhibitors : Notably, this compound retains efficacy against mutant HIV-1 strains resistant to other antiretroviral therapies, making it a valuable candidate for treatment-resistant cases .

Efficacy in Clinical Trials

This compound has undergone extensive evaluation in clinical settings, demonstrating significant antiviral activity against R5 HIV-1 strains across various clades.

Clinical Trial Results

  • Phase I and II Trials : These trials confirmed the safety and efficacy of this compound in reducing viral load in HIV-infected individuals. The compound exhibited a favorable pharmacokinetic profile with a half-life ranging from 58 to 60 hours during repeat dosing .
  • Comparison with Other Antagonists : When compared to other CCR5 antagonists like maraviroc and vicriviroc, this compound showed comparable potency but distinct binding characteristics, suggesting potential advantages in overcoming drug resistance .

Table 1: Summary of Clinical Efficacy

Study PhasePatient PopulationViral Load ReductionNotable Findings
Phase IHealthy VolunteersN/ASafety assessment
Phase IIHIV-infected AdultsSignificantEfficacy confirmed; long half-life

In Vitro and In Vivo Studies

In vitro studies have established the pharmacological profile of this compound, while in vivo studies further elucidate its bioavailability and systemic behavior.

In Vitro Studies

  • Antiviral Activity : The geometric mean IC90 against R5 HIV-1 strains was found to be approximately 9 nM .
  • Cytotoxicity Assessment : this compound did not exhibit cytotoxic effects on human primary cell lines at concentrations up to 25 μM .

In Vivo Studies

  • Pharmacokinetics : In animal models (rats and dogs), this compound demonstrated low systemic clearance and high volume distribution, correlating with prolonged half-lives when administered orally .

Table 2: Pharmacokinetic Profile

SpeciesRoute of AdministrationHalf-Life (hours)Bioavailability
RatsIV6High
DogsIV11High
RatsOralLonger than IVMaximum observed

Implications for Future Research

The unique properties of this compound position it as a promising candidate for further development in both HIV therapy and potential applications in inflammatory diseases where CCR5 plays a role. Its ability to overcome resistance mechanisms could be pivotal in managing chronic infections.

Future Directions

  • Combination Therapies : Investigating the efficacy of this compound in combination with other antiretrovirals could enhance treatment outcomes.
  • Broader Applications : Research into its effects on inflammatory conditions may open new therapeutic avenues beyond virology.

属性

Key on ui mechanism of action

INCB-9471 is an antagonist of CCR5. It works through a different mechanism of action than currently marketed oral antiviral drugs. Rather than fighting HIV inside a patient's white blood cells, it prevents the virus from entering uninfected cells by blocking its predominant entry route, the CCR5 co-receptor.

CAS 编号

869769-98-2

分子式

C30H40F3N5O2

分子量

559.7 g/mol

IUPAC 名称

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone

InChI

InChI=1S/C30H40F3N5O2/c1-6-40-25-16-22-15-23(30(31,32)33)7-8-24(22)27(25)38-14-13-37(17-19(38)2)29(5)9-11-36(12-10-29)28(39)26-20(3)34-18-35-21(26)4/h7-8,15,18-19,25,27H,6,9-14,16-17H2,1-5H3/t19-,25+,27+/m0/s1

InChI 键

ZMCJFJZOSKEMOM-DNKZPPIMSA-N

SMILES

CCOC1CC2=C(C1N3CCN(CC3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F

手性 SMILES

CCO[C@@H]1CC2=C([C@H]1N3CCN(C[C@@H]3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F

规范 SMILES

CCOC1CC2=C(C1N3CCN(CC3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
INCB9471
Reactant of Route 2
INCB9471
Reactant of Route 3
INCB9471
Reactant of Route 4
INCB9471
Reactant of Route 5
INCB9471
Reactant of Route 6
INCB9471

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。